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molecular formula C8H8N2S B8577470 5-Methyl-6-(methylthio)nicotinonitrile

5-Methyl-6-(methylthio)nicotinonitrile

Cat. No. B8577470
M. Wt: 164.23 g/mol
InChI Key: HXHAILODKQWTCC-UHFFFAOYSA-N
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Patent
US06133294

Procedure details

To a stirred suspension of sodium thiomethoxide (1.66 g, 23.71 mmol) in 2-propanol (20 mL) at room temperature under a nitrogen atmosphere was added a suspension of 6-fluoro-5-methyl-3-pyridinecarbonitrile (2.69 g, 19.76 mmol) in 2-propanol (10 mL). After one hour stirring at room temperature, TLC (25% EtOAc/hexane) indicated loss of starting material. The reaction mixture was diluted with water (20 mL) and filtered. The filtrate was extracted twice with ether (25 mL×2). The organic layers were combined, washed with water and evaporated in vacuo to give the desired product (2.57 g, 79.1%) as yellow fluffy crystals.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
79.1%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].F[C:5]1[N:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][C:6]=1[CH3:13].CCOC(C)=O.CCCCCC>CC(O)C.O>[CH3:13][C:6]1[CH:7]=[C:8]([C:11]#[N:12])[CH:9]=[N:10][C:5]=1[S:2][CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
FC1=C(C=C(C=N1)C#N)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After one hour stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with ether (25 mL×2)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=NC1SC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 79.1%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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